3,3-Dichloro-1,1,1,2,2-pentafluoropropane

描述

Overview and Significance within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a significant field with diverse applications in pharmaceuticals, materials science, and agriculture. wikipedia.orgnumberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts unique properties to fluorinated molecules. wikipedia.orgnih.gov

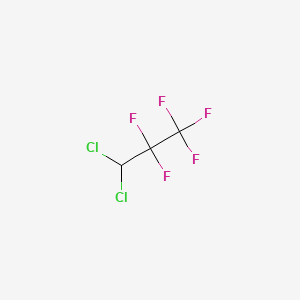

3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229), also known by its refrigerant designation HCFC-225ca, is a halogenated derivative of propane (B168953). chemicalbook.com It is one of several isomers of dichloropentafluoropropane, another notable one being 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb). wikipedia.org These compounds gained prominence as interim replacements for chlorofluorocarbons (CFCs), such as CFC-113, which were phased out due to their high ozone-depleting potential under the Montreal Protocol. wikipedia.org HCFC-225cb, for instance, was used as a cleaning agent in the aerospace and electronics industries. wikipedia.org However, as HCFCs also contribute to ozone depletion, albeit to a lesser extent than CFCs, they too have been subject to phase-out schedules. wikipedia.org

The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. wikipedia.orgnih.gov A crucial advancement came in 1862 when Alexander Borodin developed a halogen exchange method, a technique now widely used in the fluorochemical industry. wikipedia.orgnih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement that paved the way for further research. numberanalytics.comnih.gov

Industrial-scale production and research into fluorinated compounds accelerated significantly around World War II, driven by military applications such as uranium enrichment for the Manhattan Project. researchgate.net In the post-war era, companies began commercial production of various fluorocarbons. researchgate.net The development of fluorinated propanes, like the HCFCs, was largely driven by the search for alternatives to CFCs in applications such as refrigeration and solvents. vdoc.pub This led to extensive research into the synthesis and properties of various hydrofluorocarbons (HFCs) and HCFCs, including the dichloropentafluoropropane isomers. wikipedia.orgvdoc.pub

Academic Challenges and Research Gaps in the Study of this compound

Despite its relevance as a CFC replacement, specific academic research focused exclusively on this compound (HCFC-225ca) appears limited. Much of the available information is in the form of chemical data sheets and regulatory filings rather than in-depth scholarly articles. nih.govepa.gov This points to a significant research gap.

The primary challenge associated with this compound is its environmental impact. As an HCFC, it has an ozone depletion potential and a global warming potential, which has led to its production and use being phased out under international agreements. wikipedia.org This regulatory status has likely diverted research focus away from finding new applications for it and toward developing more environmentally benign, next-generation replacements like hydrofluoroolefins (HFOs). wikipedia.org

A further challenge lies in its chemical reactivity. While generally inert, it can react violently with strong reducing agents and strong oxidizing agents under extreme temperatures. nih.govchemicalbook.comnoaa.gov This limited reactivity profile presents a hurdle for its use as a versatile chemical intermediate or building block in synthetic chemistry without the use of harsh reaction conditions. The selective functionalization of the single C-H bond in the presence of multiple C-F and C-Cl bonds is a typical challenge in fluorocarbon chemistry.

Scope and Objectives of Contemporary Scholarly Inquiry

Given the research gaps, contemporary scholarly inquiry into this compound could be directed toward several key objectives. A primary goal would be to explore its potential as a specialized reagent or building block for the synthesis of more complex fluorinated molecules. The unique arrangement of its halogen atoms could be leveraged to create novel compounds with potential applications in materials science or as agrochemicals.

Another objective would be to conduct detailed computational and mechanistic studies. Advanced modeling could provide deeper insights into its reaction pathways, physical properties, and atmospheric degradation mechanisms. This theoretical work could help to fill the gaps in experimental data and guide potential, albeit niche, applications.

Finally, research could focus on developing highly efficient and selective methods for its synthesis and transformation. Innovations in catalysis, flow chemistry, or electrochemistry could potentially overcome the compound's inherent inertness, allowing for its conversion into value-added products under milder conditions. acs.org Such research would contribute to the broader field of organofluorine chemistry by expanding the toolkit for manipulating highly halogenated alkanes.

Data Table: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Chemical Formula | C₃HCl₂F₅ nih.gov |

| Molecular Weight | 202.94 g/mol |

| CAS Number | 422-56-0 epa.gov |

| Appearance | Colorless, odorless liquid nih.govnoaa.gov |

| Vapor Pressure | 240.0 mmHg nih.gov |

| Water Solubility | Slightly soluble nih.govchemicalbook.com |

| InChIKey | COAUHYBSXMIJDK-UHFFFAOYSA-N nih.gov |

Table of Compounds Mentioned

| Compound Name | Chemical Formula | Common Name/Abbreviation |

|---|---|---|

| This compound | C₃HCl₂F₅ | HCFC-225ca, R-225ca chemicalbook.com |

| 1,3-Dichloro-1,1,1,2,2,3-pentafluoropropane | C₃HCl₂F₅ | HCFC-225cb, R-225cb wikipedia.org |

| Fluoromethane | CH₃F | |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | C₂Cl₃F₃ | CFC-113 wikipedia.org |

| Benzoyl chloride | C₇H₅ClO | |

| Benzoyl fluoride (B91410) | C₇H₅FO | |

| Dimethyl sulfate | C₂H₆O₄S | |

| Potassium fluoride | KF | |

| 1,1,1,3,3-Pentafluoropropane | C₃H₃F₅ | HFC-245fa chemeo.comnist.gov |

| 1,1,2,3,3,3-Hexafluoropropane | C₃H₂F₆ |

属性

IUPAC Name |

3,3-dichloro-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUHYBSXMIJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5, CF3CF2CHCl2 | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042027 | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable., Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless odorless liquid; [CAMEO] | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloropentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

51.1 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Liquid density= 1.55 g/ml @ 25 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

240.0 [mmHg], 240 mm Hg at 25 °C | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

422-56-0, 127564-92-5 | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225ca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-2,2,3,3,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0976Z0010M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations

Established and Emerging Synthetic Routes

The industrial production of 3,3-dichloro-1,1,1,2,2-pentafluoropropane (B156229), also known as HCFC-225ca, relies on several established synthetic pathways. These routes are designed to achieve high yields and purity of the target molecule, which has been utilized as a solvent and in other applications. dcceew.gov.auepa.gov

The primary industrial synthesis of dichloropentafluoropropanes (HCFC-225) involves the addition of dichlorofluoromethane (B1207983) (HCFC-21) to tetrafluoroethylene (B6358150) (TFE). wikipedia.org This reaction typically yields a mixture of isomers, including HCFC-225ca and 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb). wikipedia.org

Another synthetic approach starts with 2,2,3,3,3-pentafluoro-1-propanol. This alcohol is first reacted with p-toluenesulfonate chloride to form 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. Subsequent reaction with lithium chloride in N-methylpyrrolidone yields 1-chloro-2,2,3,3,3-pentafluoropropane. The final step involves the chlorination of this intermediate to produce this compound. prepchem.com

A summary of key precursor compounds is provided in the table below.

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Dichlorofluoromethane | CHClF₂ | Starting material for addition reaction wikipedia.org |

| Tetrafluoroethylene | C₂F₄ | Starting material for addition reaction wikipedia.org |

| 2,2,3,3,3-Pentafluoro-1-propanol | C₃H₃F₅O | Starting material for multi-step synthesis prepchem.com |

| p-Toluenesulfonate chloride | C₇H₇ClO₂S | Reagent in multi-step synthesis prepchem.com |

| Lithium chloride | LiCl | Reagent in multi-step synthesis prepchem.com |

| 1-Chloro-2,2,3,3,3-pentafluoropropane | C₃H₂ClF₅ | Intermediate in multi-step synthesis prepchem.com |

This table outlines the primary starting materials and intermediates in the synthesis of this compound.

The synthesis of HCFC-225ca from its precursors involves carefully controlled reaction pathways to maximize the desired product yield. In the industrial setting, the reaction of HCFC-21 and TFE is a common pathway. wikipedia.org Process optimization for this route focuses on controlling reaction conditions such as temperature, pressure, and catalyst choice to favor the formation of the HCFC-225ca isomer over other isomers like HCFC-225cb.

Optimization strategies also include the development of efficient separation techniques to isolate HCFC-225ca from the resulting isomeric mixture. The efficiency of a reaction pathway can be evaluated by its atom economy and percentage yield, which are key principles in green chemistry. monash.edu Maximizing these metrics is a crucial goal in the chemical industry to minimize waste and improve cost-effectiveness. monash.edu

Catalysts play a pivotal role in the synthesis of HCFC-225ca. For instance, the isomerization of other dichloropentafluoropropane isomers, such as 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa), to HCFC-225ca is effectively carried out in the gas phase using a metal oxide catalyst. google.com This process is typically conducted at temperatures at or below 290° C. google.com

Control over the isomeric distribution is a significant aspect of HCFC-225 production. Often, the initial synthesis yields a mixture of isomers. To increase the concentration of the desired HCFC-225ca, isomerization reactions are employed. google.com

A key example is the isomerization of HCFC-225aa to HCFC-225ca. google.com This reaction can be performed in the gas phase over a metal oxide catalyst. google.com By controlling the reaction conditions, such as temperature, a high conversion rate to the more stable HCFC-225ca isomer can be achieved. google.com This step is crucial for producing HCFC-225ca that meets the purity requirements for its applications.

| Isomer Name | Abbreviation |

| This compound | HCFC-225ca |

| 1,3-Dichloro-1,1,2,2,3-pentafluoropropane | HCFC-225cb |

| 2,2-Dichloro-1,1,1,3,3-pentafluoropropane | HCFC-225aa |

| 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | HCFC-225eb |

This table lists the common isomers of dichloropentafluoropropane.

Reaction Mechanisms and Kinetics of this compound

The chemical behavior of this compound is largely dictated by the presence of carbon-chlorine and carbon-fluorine bonds.

This compound is generally chemically inert in many situations. nih.govnoaa.gov However, it can undergo reactions under specific conditions. The carbon-chlorine bonds in HCFC-225ca are susceptible to nucleophilic attack. Strong bases can react with HCFC-225ca, potentially leading to the release of toxic gases. nih.govnoaa.gov The molecule can also react violently with strong reducing agents, such as active metals. nih.govnoaa.gov

The study of nucleophilic substitution reactions on fluorinated organic compounds is an active area of research. For example, studies on pentafluoropyridine (B1199360) have shown that reaction conditions and the nature of the nucleophile play a decisive role in the selectivity of the reaction. rsc.org While HCFC-225ca is not aromatic, the principles of nucleophilic attack on highly fluorinated aliphatic systems are relevant.

Electrophilic substitution reactions on HCFC-225ca are less common due to the electron-withdrawing effects of the fluorine and chlorine atoms, which deactivate the molecule towards electrophilic attack. The molecule can undergo oxidation with strong oxidizing agents, especially at elevated temperatures. nih.govnoaa.gov

The degradation of HCFC-225ca in the troposphere is initiated by reaction with hydroxyl radicals (OH). acs.org This process leads to the formation of haloalkoxy radicals, which then undergo further reactions. acs.orgnoaa.gov

Radical-Initiated Reactions

The most significant radical-initiated reaction involving this compound (HCFC-225ca) is its gas-phase reaction with the hydroxyl (OH) radical. This process is a key determinant of its atmospheric lifetime. The reaction proceeds via hydrogen abstraction from the dichloromethyl group, the only available C-H bond in the molecule.

The general steps for such a radical chain reaction are initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: Formation of reactive radical species. In the atmosphere, OH radicals are photochemically produced.

Propagation: The OH radical abstracts a hydrogen atom from HCFC-225ca, forming water and a dichloropentafluoropropyl radical (CF₃CF₂CCl₂•). This radical can then react further.

Termination: Two radical species react to form a stable, non-radical product. youtube.com

A study by Zhang et al. determined the rate constants for the reaction of OH radicals with HCFC-225ca over a range of temperatures. The kinetic data show a clear temperature dependence, which is crucial for modeling its atmospheric behavior. osti.gov The Arrhenius expression derived from this study quantifies this relationship. osti.gov

Kinetic Data for the Reaction of OH Radicals with HCFC-225ca

| Parameter | Value | Temperature Range (K) |

|---|---|---|

| Arrhenius Expression (k) | (1.92 ± 0.52) × 10⁻¹² exp(-1290 ± 90/T) | 270 - 400 |

| Rate Constant at 298 K (k₂₉₈) | 2.55 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298 |

Data sourced from Zhang et al. (1991). osti.gov

Thermochemical and Photochemical Reactivity Studies

This compound is characterized by its high degree of chemical inertness under normal conditions. nih.govnoaa.gov However, it can undergo reactions under specific energetic conditions.

Thermochemical Reactivity: The compound reacts with strong reducing agents, such as active metals, and can be oxidized by strong oxidizing agents at extreme temperatures. nih.govnoaa.gov While specific studies on the thermal decomposition of HCFC-225ca are limited, data from analogous hydrofluorocarbons (HFCs) suggest that at high temperatures (above 250 °C), decomposition products would likely include hydrogen fluoride (B91410) (HF) and carbonyl halides. ecetoc.org Reaction with strong bases may also release toxic gases. noaa.gov

Atmospheric Lifetime and Reactivity of HCFC-225ca

| Parameter | Value | Notes |

|---|---|---|

| Global Atmospheric Lifetime | ~1.9 years | Primarily determined by reaction with OH radicals. noaa.gov |

| Tropospheric Lifetime | ~2.0 years | noaa.gov |

| Stratospheric Lifetime | ~44 years | noaa.gov |

| UV Photolysis Lifetime | ~80 years | Not a significant loss pathway. noaa.gov |

| Reactivity | Generally inert; reacts with strong reducing/oxidizing agents at high temperatures. | nih.govnoaa.gov |

Derivatization and Chemical Transformations of this compound

Regioselective and Stereoselective Functionalization Approaches

There is a significant lack of published research on the regioselective or stereoselective functionalization of this compound. The molecule (CF₃CF₂CHCl₂) is achiral, so stereoselective reactions would only be relevant if a transformation created a new chiral center.

The potential for regioselectivity lies in the differentiation between the C-H and C-Cl bonds on the terminal carbon. The atmospheric reaction with OH radicals demonstrates a high degree of regioselectivity for the C-H bond, as this is the most reactive site for hydrogen abstraction. osti.gov This selective C-H bond activation is the primary degradation pathway.

Hypothetically, regioselective transformations could target either the C-H or C-Cl bonds:

C-H Functionalization: Further reactions could theoretically build upon the initial radical formed after hydrogen abstraction.

C-Cl Functionalization: Selective reduction or substitution of one or both chlorine atoms could lead to new derivatives. However, the high reactivity of reagents needed for such transformations often results in a mixture of products, making selective reactions challenging. ucr.edu

Given the compound's intended use as a stable solvent and cleaning agent, its synthetic chemistry and derivatization have not been extensively explored.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a primary tool for determining the structure of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229) (CF₃CF₂CHCl₂). By analyzing the spectra of different nuclei, such as ¹H and ¹⁹F, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is characterized by a single signal corresponding to the lone proton in the molecule (-CHCl₂).

Chemical Shift (δ): The proton is attached to a carbon atom that also bears two chlorine atoms and is adjacent to a difluoromethylene (-CF₂-) group. The strong electron-withdrawing effects of the halogens deshield the proton, causing its signal to appear significantly downfield. The predicted chemical shift for this environment is typically in the range of 6.0-7.0 ppm.

Multiplicity: The proton is coupled to the two adjacent fluorine atoms of the -CF₂- group. According to the n+1 rule for spin-½ nuclei, this coupling splits the proton signal into a triplet . The coupling constant for this interaction is denoted as ³JHF.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Proton Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Nuclei |

| -CHCl₂ | 6.0 - 7.0 | Triplet (t) | -CF₂- |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. colorado.eduwikipedia.org The spectrum of this compound shows two distinct signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂-) groups.

-CF₃ Group: The signal for the three fluorine atoms of the -CF₃ group typically appears in the chemical shift range of -70 to -80 ppm relative to the standard CFCl₃. wikipedia.orgucsb.edu This signal is split into a triplet due to coupling (³JFF) with the two fluorine atoms of the adjacent -CF₂- group.

-CF₂- Group: The signal for the two fluorine atoms of the -CF₂- group is found further downfield, generally in the range of -110 to -130 ppm. ucsb.edu The multiplicity of this signal is more complex. It is split into a quartet by the three fluorine atoms of the -CF₃- group (³JFF) and each peak of the quartet is further split into a doublet by the single proton on the adjacent carbon (³JHF). This results in a quartet of doublets or a doublet of quartets, depending on the relative magnitudes of the coupling constants.

Table 2: Expected ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Environment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Coupling Nuclei |

| -CF₃ | -70 to -80 | Triplet (t) | -CF₂- |

| -CF₂- | -110 to -130 | Quartet of Doublets (qd) | -CF₃, -CHCl₂ |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the molecular structure of complex molecules like HCFC-225ca. thermofisher.comuni-saarland.de These methods establish correlations between different nuclei through their scalar couplings.

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment would show a cross-peak correlating the ¹H signal of the -CHCl₂ group with the ¹⁹F signal of the -CF₂- group, definitively confirming the three-bond coupling (³JHF) between them.

¹⁹F-¹⁹F COSY (Correlation Spectroscopy): A ¹⁹F-¹⁹F COSY spectrum would display a cross-peak between the -CF₃ and -CF₂- signals, verifying their adjacent positions on the propane (B168953) backbone through three-bond fluorine-fluorine coupling (³JFF).

¹³C-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would reveal couplings between the fluorine atoms and the carbon atoms over two or three bonds. For example, the fluorine atoms of the -CF₃ group would show a correlation to the carbon of the -CF₂- group (²JCF) and the carbon of the -CHCl₂ group (³JCF), confirming the C-C-C connectivity. ucsb.edustanford.edu

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of a compound. For this compound, the monoisotopic mass is 201.9375462 Da. nih.gov An HRMS measurement yielding a value this precise would unequivocally confirm the elemental composition as C₃HCl₂F₅, distinguishing it from any other combination of atoms that might have the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for separating a compound from a mixture and subsequently identifying it based on its mass spectrum. In atmospheric studies, HCFC-225ca has been identified using this technique.

The gas chromatograph first separates HCFC-225ca from other components, and it elutes at a characteristic retention time. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), fragments containing chlorine atoms appear as clusters of peaks separated by 2 Da.

Key fragment ions observed for HCFC-225ca include:

m/z 167/169: Corresponding to the loss of one chlorine atom, [C₃HF₅Cl]⁺.

m/z 98/100: Attributed to the [C₂HF₂Cl]⁺ fragment.

m/z 83/85: Represents the dichloromethyl cation, [CHCl₂]⁺. This fragment is formed by the cleavage of the C-C bond between the -CF₂- and -CHCl₂ groups.

Table 3: Key GC-MS Fragmentation Ions for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Formula |

| 167/169 | Chloropentafluoropropyl cation | [C₃HF₅Cl]⁺ |

| 98/100 | Chlorodifluoroethyl cation | [C₂HF₂Cl]⁺ |

| 83/85 | Dichloromethyl cation | [CHCl₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Detailed experimental studies on the infrared and Raman spectra of this compound are not extensively available in publicly accessible literature. The acquisition of high-resolution IR and Raman spectra would be the first step in a comprehensive vibrational analysis. Such an analysis would involve identifying the fundamental vibrational modes of the molecule.

For a molecule with the complexity of HCFC-225ca (C₃HCl₂F₅), a significant number of vibrational modes are expected. These modes can be broadly categorized into stretching, bending, rocking, wagging, and twisting vibrations of the various chemical bonds (C-C, C-H, C-F, C-Cl). The assignment of these modes to specific peaks in the experimental spectra is a critical and often complex task. This process is typically aided by comparing the spectra with those of structurally similar compounds and by leveraging computational predictions.

A hypothetical data table for the vibrational mode assignment, based on anticipated spectral regions for the functional groups present, is presented below. It is important to note that this table is illustrative and awaits experimental verification.

| Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-H Stretching | 2900-3100 | IR, Raman |

| C-F Stretching | 1000-1400 | IR, Raman |

| C-C Stretching | 800-1200 | Raman |

| C-Cl Stretching | 600-800 | IR, Raman |

| Deformation Modes (Bending, Rocking, etc.) | < 1000 | IR, Raman |

Computational Predictions of Spectroscopic Parameters and Experimental Validation

In the absence of comprehensive experimental data, computational methods serve as a valuable predictive tool for understanding the spectroscopic properties of this compound. Techniques such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the molecule's geometry and predict its vibrational frequencies, as well as IR intensities and Raman activities.

These computational studies typically involve optimizing the molecular geometry to find its lowest energy conformation. Following optimization, vibrational frequency calculations are performed. The results of these calculations provide a theoretical spectrum that can be compared with experimental data once it becomes available. The level of theory and the basis set used in the calculations are crucial for the accuracy of the predictions. For halogenated hydrocarbons, basis sets that include polarization and diffuse functions are generally necessary for reliable results.

A comparative analysis between the computationally predicted spectroscopic parameters and experimental data is essential for validating the theoretical model. Discrepancies between the two can often be reconciled by scaling the computed frequencies, a common practice to account for anharmonicity and other limitations of the theoretical methods. A successful validation would confirm the accuracy of the computational model, which could then be used to further investigate other molecular properties.

Below is a hypothetical table illustrating how computational predictions could be compared with experimental data for validation.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Difference (cm⁻¹) | Scaling Factor |

| Mode 1 | Data not available | Calculated value | - | - |

| Mode 2 | Data not available | Calculated value | - | - |

| Mode 3 | Data not available | Calculated value | - | - |

| ... | ... | ... | ... | ... |

The lack of published, detailed experimental and computational studies specifically focused on the vibrational spectroscopy of this compound highlights a gap in the scientific literature. Further research in this area would be invaluable for a complete structural and spectroscopic characterization of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. For 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229), these calculations can elucidate its stability, electronic charge distribution, and spectroscopic characteristics.

While specific comprehensive DFT studies on the electronic structure of this compound are not widely available in the public literature, DFT methods are routinely applied in broader computational studies of halogenated hydrocarbons. These applications typically involve calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This data is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.

Ab initio calculations have been employed to determine the geometric structure of this compound. Computational studies have identified multiple conformers for this molecule. The optimized coordinates for the atoms in two of the stable conformers have been calculated, providing precise bond lengths and angles. noaa.gov

Below is an interactive data table detailing the optimized Cartesian coordinates for two conformers of this compound.

| Atom | X (Å) | Y (Å) | Z (Å) |

|---|

Molecular Dynamics Simulations and Conformational Analysis

Conformational analysis of this compound reveals the existence of multiple stable rotational isomers (conformers). Computational studies have identified three distinct conformers. The relative populations of these conformers at a given temperature are determined by their relative energies. It has been calculated that two of these conformers are isoenergetic and have a combined population of 0.467 each. noaa.gov

Reaction Pathway Modeling and Transition State Characterization

The atmospheric degradation of this compound is primarily initiated by its reaction with the hydroxyl radical (OH). The rate constants for this gas-phase reaction have been measured over a temperature range of 270 to 400 K. researchgate.net The Arrhenius expression derived from kinetic data is k(225ca) = (1.92 ± 0.52) × 10⁻¹² exp(−1290 ± 90/T) cm³ molecule⁻¹ s⁻¹. researchgate.net

Thermochemical transition-state theory has been used to show that these experimentally determined Arrhenius parameters are consistent with those of similar ethane-based hydrochlorofluorocarbons. researchgate.net This theoretical approach is crucial for understanding the reaction mechanism by characterizing the high-energy transition state that connects reactants and products.

Analysis of Intermolecular Interactions and Solvation Effects

The intermolecular interactions of this compound are influenced by its polarity and the presence of halogen atoms, which can participate in halogen bonding. While specific studies detailing the intermolecular interaction profile of this compound are scarce, general computational models for halogenated molecules are used to predict their behavior in condensed phases.

Implicit solvation models, such as the conductor-like screening model (COSMO) and the polarizable continuum model (PCM), are computational methods used to approximate the effect of a solvent on a solute molecule. These models are essential for calculating properties in solution and can be applied to halogenated propanes to understand how a solvent environment influences their conformational equilibrium and reactivity.

Development and Application of Predictive Models for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that relate the chemical structure of a compound to its reactivity or biological activity. For halogenated hydrocarbons like this compound, QSAR models can be developed to predict properties such as atmospheric lifetime, ozone depletion potential, and global warming potential. These models are built upon descriptors derived from the molecular structure, which can be calculated using computational chemistry methods.

Environmental Chemistry and Atmospheric Fate

Atmospheric Degradation Pathways of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229)

Once released into the atmosphere, HCFC-225ca is subject to several degradation processes that break it down into other chemical species. The dominant pathway for its removal from the troposphere is through reaction with hydroxyl radicals.

The primary mechanism for the atmospheric degradation of HCFC-225ca is its reaction with photochemically produced hydroxyl (OH) radicals. wikipedia.org The presence of a carbon-hydrogen bond in the molecule makes it susceptible to attack by these highly reactive radicals, a process that largely determines its lifetime in the troposphere. wikipedia.org The reaction initiates the breakdown of the molecule, leading to the formation of various degradation products.

The general reaction proceeds as follows: CF₃CF₂CHCl₂ + •OH → CF₃CF₂CCl₂• + H₂O

Following this initial hydrogen abstraction, the resulting haloalkyl radical (CF₃CF₂CCl₂•) undergoes further reactions in the presence of atmospheric oxygen (O₂) to form a peroxy radical (CF₃CF₂CCl₂O₂•). This species continues to react, ultimately leading to the formation of more stable carbonyl compounds. noaa.gov

Direct photolysis, the process of being broken down by absorbing solar radiation, is not a significant degradation pathway for HCFC-225ca in the lower atmosphere (troposphere). However, like other ozone-depleting substances (ODS), HCFC-225ca is very stable in the troposphere and can be transported to the stratosphere. epa.gov In the stratosphere, it can be broken down by intense, high-energy ultraviolet (UV) light, releasing chlorine atoms that catalytically destroy ozone. epa.gov

The primary degradation products resulting from the initial OH-radical-initiated oxidation of HCFC-225ca are carbonyl compounds. noaa.gov Specifically, the atmospheric degradation of CF₃CF₂CHCl₂ is expected to form the carbonyl chloride CF₃CF₂C(O)Cl. This degradation product itself is subject to further atmospheric removal processes. noaa.gov

Ozonolysis is an organic reaction that specifically cleaves carbon-carbon double or triple bonds using ozone (O₃). wikipedia.orgbyjus.com Since this compound is a saturated alkane with only single bonds, it does not possess the unsaturated bonds necessary for this reaction to occur. Therefore, ozonolysis is not a relevant degradation pathway for HCFC-225ca in the atmosphere. Other oxidative processes are overwhelmingly dominated by the reaction with OH radicals, as detailed previously.

Atmospheric Lifetime and Global Warming Potential (GWP) Assessment (from a modeling perspective)

The atmospheric lifetime and Global Warming Potential (GWP) are critical metrics for assessing the environmental impact of a greenhouse gas. These values are determined through complex atmospheric modeling and are periodically updated as scientific understanding and computational methods improve. epa.govtecnichenuove.it

The atmospheric lifetime of HCFC-225ca is relatively short compared to chlorofluorocarbons (CFCs). Modeling studies report a global atmospheric lifetime of approximately 1.9 years. noaa.gov Its tropospheric lifetime is estimated at 2.0 years, while its stratospheric lifetime is considerably longer at 44 years. noaa.gov

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). epa.gov GWP values can vary between different scientific assessments due to updates in the calculated radiative efficiencies and lifetimes of both the gas and the CO₂ reference. epa.govfluorocarbons.org For HCFC-225ca, different reports provide varying GWP values over a 100-year time horizon.

| Parameter | Value | Source |

|---|---|---|

| Global Atmospheric Lifetime | 1.9 years | noaa.gov |

| 100-year Global Warming Potential (GWP) | 127 | EPA (using AR5 values) epa.gov |

| Not explicitly listed, but HCFCs range up to ~2000 | IPCC AR5/AR6 context fluorocarbons.orgindustriaeformazione.it | |

| Ozone Depletion Potential (ODP) | 0.025 | EPA epa.gov |

Transport and Distribution Modeling in Environmental Compartments (e.g., air, water, soil)

Due to its volatility, HCFC-225ca released to the environment will exist almost exclusively as a vapor in the atmosphere. wikipedia.org Its transport and distribution are therefore governed by atmospheric dynamics. Global atmospheric chemical transport models, such as 2D models with multiple latitudinal bands and vertical levels, are used to simulate its movement and derive emission data. mdpi.com

Modeling studies indicate that emissions of HCFC-225ca have occurred predominantly in the mid-to-high latitudes of the northern hemisphere. mdpi.com Once in the atmosphere, the compound is distributed globally, though its relatively short lifetime of about 1.9 years means that concentrations will be highest near source regions and will decrease as it is transported away and degraded. noaa.govmdpi.com

Given its physical properties—being a gas at standard conditions and having low solubility in water—it is not expected to partition significantly into water or soil. nih.gov Therefore, long-range transport in aquatic or soil systems is not a relevant pathway. The primary environmental compartment of concern for transport and distribution is the atmosphere.

Potential for Environmental Bioaccumulation in non-human, environmental systems (e.g., microorganisms, plants)

Bioaccumulation refers to the buildup of a chemical in an organism at a rate faster than it can be removed. For a substance to bioaccumulate, it must persist in the environment and be taken up by organisms.

Direct research on the bioaccumulation potential of HCFC-225ca is limited. However, an assessment can be made based on its physicochemical properties and environmental fate.

Environmental Persistence: HCFC-225ca has a relatively short atmospheric lifetime of 1.9 years, after which it degrades into other compounds. noaa.gov

Partitioning: It is a gas that is only slightly soluble in water. nih.gov This low water solubility limits its potential to accumulate in aquatic organisms from the surrounding water.

Bioavailability: As it primarily resides in the atmosphere, its direct uptake by soil microorganisms or terrestrial plants from the air is expected to be minimal, and it is unlikely to persist in these environments to a degree that would lead to significant bioaccumulation.

Based on these characteristics, the potential for environmental bioaccumulation of the parent compound, this compound, in microorganisms, plants, or aquatic life is considered to be low.

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly gas chromatography (GC), is the cornerstone for the analysis of volatile and semi-volatile halogenated organic compounds like HCFC-225ca. chromatographyonline.com It allows for the effective separation of the analyte from complex mixtures before its detection and quantification.

Gas chromatography is the standard instrumental method for analyzing organohalogens. chromatographyonline.com The choice of detector is critical and is determined by the specific requirements of the analysis, such as sensitivity and selectivity.

Electron Capture Detector (ECD): The ECD is renowned for its exceptional sensitivity towards halogenated compounds. chromatographyonline.com It operates by measuring the decrease in a constant electron current in the detector cell caused by the passage of electrophilic compounds, such as those containing halogens. This makes the ECD an ideal choice for detecting trace amounts of HCFC-225ca. chromatographyonline.com However, its selectivity is not absolute; it is also sensitive to other molecules containing electronegative functional groups like nitrogen or sulfur, and high concentrations of hydrocarbons in a sample can produce noise and interfere with detection. nih.gov

Halogen-Specific Detector (XSD): To overcome the selectivity limitations of the ECD, the halogen-specific detector (XSD) was developed. nih.gov The XSD is highly selective for halogenated compounds, providing cleaner chromatograms with a more stable baseline and less noise, which allows for the detection of low concentrations. nih.gov Its response varies between different halogens, with a typically higher response for chlorine than for bromine. nih.gov

Flame Ionization Detector (FID): While the FID is a common and robust detector for organic compounds, it is less suitable for halogenated hydrocarbons like HCFC-225ca when high sensitivity is required. Its response to halogenated compounds is significantly lower than for hydrocarbons.

Interactive Table: Comparison of GC Detectors for Halogenated Compound Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity to Halogenated Compounds | Common Applications & Limitations |

| Electron Capture Detector (ECD) | Measures decrease in electron current caused by electrophilic compounds. | Selective for electronegative groups (halogens, nitrogen, sulfur). nih.gov | Very High. chromatographyonline.com | Trace analysis of pesticides and organohalogens. chromatographyonline.com Prone to interference from co-eluting non-halogenated electrophilic compounds. nih.gov |

| Halogen-Specific Detector (XSD) | Measures halogen-containing compounds through a catalytic reaction. | Highly selective for halogenated compounds only. nih.gov | High. | Analysis of halogenated compounds in complex matrices where ECD shows interference. nih.gov |

| Flame Ionization Detector (FID) | Measures ions produced during the combustion of organic compounds in a hydrogen flame. | Responds to nearly all carbon-containing compounds. | Low. | General analysis of organic compounds. Not ideal for trace analysis of highly halogenated compounds. |

For unambiguous identification and highly sensitive quantification, gas chromatography is often coupled with mass spectrometry (MS), a technique known as GC-MS.

GC-MS combines the separation power of GC with the detection and identification capabilities of MS. aidic.it For even greater selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is employed. nih.gov In GC-MS/MS, a specific ion from the initial mass spectrum is selected and fragmented further to produce a second spectrum. This process significantly reduces matrix interference and enhances signal-to-noise, making it ideal for trace analysis in complex samples. nih.gov Techniques like direct sample introduction (DSI) GC-MS/MS can further minimize the impact of co-extracted matrix components, such as lipids in biological tissues, allowing for quantification at the picogram per microliter level. nih.gov

Development of Specific Detection Protocols in Complex Environmental Matrices (e.g., air, soil, water)

The analysis of HCFC-225ca in different environmental compartments requires the development of specific protocols tailored to each matrix to ensure accurate results.

Air: Given its volatility, HCFC-225ca in the atmosphere exists as a vapor. wikipedia.org Air samples are typically collected in specialized canisters or on sorbent tubes. The collected sample is then thermally desorbed and introduced into a GC system for analysis. Non-target analysis using GC coupled with time-of-flight mass spectrometry (GC-TOF-MS) can serve as a "digital air archive," allowing for the retrospective quantification of compounds not initially targeted during sample collection. copernicus.org

Water: For water samples, a common technique is purge-and-trap concentration followed by GC analysis. cdc.gov An inert gas is bubbled through the water sample, which volatilizes the dissolved HCFC-225ca. The gas stream is then passed through a sorbent trap, which collects the analyte. The trap is subsequently heated to desorb the compound into the GC system. cdc.gov This method is effective for detecting low concentrations in drinking water and wastewater.

Soil and Sediment: The analysis of soil and sediment samples typically begins with an extraction step. A solvent is used to extract HCFC-225ca from the solid matrix. Alternatively, a small amount of water can be added to the sample to create a slurry, which can then be analyzed using the purge-and-trap method described for water samples. cdc.gov For some halogen analyses in soils, pre-treatment steps like ashing may be necessary to remove interfering organic matter. alsglobal.com

Interactive Table: Example Protocol for Water Analysis (Purge-and-Trap GC-MS)

| Step | Procedure | Purpose |

| 1. Sampling | Collect water sample in a sealed vial with no headspace. | To prevent the loss of volatile compounds. |

| 2. Purging | An inert gas (e.g., helium) is bubbled through the sample for a specific time. | To transfer the volatile analyte (HCFC-225ca) from the aqueous phase to the gas phase. cdc.gov |

| 3. Trapping | The gas stream is passed through a tube containing adsorbent materials. | To concentrate the analyte from the gas stream onto a solid support. cdc.gov |

| 4. Desorption | The adsorbent trap is rapidly heated, and the flow of inert gas is reversed. | To release the trapped analyte into the GC injection port. cdc.gov |

| 5. GC Separation | The analyte is separated from other compounds on a capillary column. | To isolate HCFC-225ca from potential interferences based on its boiling point and polarity. |

| 6. MS Detection | The separated compound is ionized, fragmented, and detected by the mass spectrometer. | For positive identification based on mass spectrum and accurate quantification. |

Quality Assurance and Quality Control in Analytical Research for Halogenated Compounds

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are essential for producing reliable and defensible data in the analysis of halogenated compounds. The goal is to ensure that the analytical method is fit for its intended purpose and meets the required data quality objectives. chromatographyonline.com Key QA/QC practices include:

Standard Operating Procedures (SOPs): Following strict, documented protocols ensures consistency in how samples are handled, processed, and analyzed. nih.gov

Calibration: The instrument is calibrated using certified reference standards to create a calibration curve, which is used to quantify the analyte in unknown samples.

Method Blanks: Analyzing a sample free of the analyte (e.g., pure solvent) ensures that no contamination is introduced from the laboratory environment or reagents.

Surrogate Standards: A known amount of a non-target compound with similar chemical properties to the analyte is added to each sample before extraction. The recovery of the surrogate provides a measure of the efficiency of the extraction and analysis process for each individual sample. nih.gov

Recovery Standards (Internal Standards): A known amount of a standard is added to the final sample extract just before injection into the GC. This is used for quantification and corrects for variations in injection volume and instrument response between runs. nih.gov

Analyte Identification: In chromatography, analyte identification is confirmed by comparing the retention time of the peak in the sample to that of a known standard. nih.gov In mass spectrometry, identification is confirmed by comparing the mass spectrum of the sample peak to a library or reference spectrum.

Applications in Advanced Materials Science and Specialized Chemical Processes

Role as a Chemical Building Block in Fluoropolymer Synthesis

Research has identified 3,3-Dichloro-1,1,1,2,2-pentafluoropropane (B156229) (HCFC-225ca) as a valuable intermediate in the synthesis of next-generation fluorochemicals. google.com A key application is its use as a starting material for producing 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya). google.com This subsequent compound, CFO-1214ya, is an important precursor in the manufacturing of HFO-1234yf, a hydrofluoroolefin with significant applications in refrigeration and other areas. google.com The process involves a dehydrofluorination reaction of HCFC-225ca to yield the target tetrafluoropropene. google.com

Research into its Utility as a Specialty Solvent and Reagent in Chemical Synthesis

The chemical stability of this compound makes it a candidate for use as a specialty solvent. It is chemically inert in many scenarios, which is a desirable characteristic for a medium in chemical reactions. nih.govnoaa.gov However, its reactivity profile shows that it can react with strong oxidizing and reducing agents, as well as strong bases, which may release toxic gases. nih.govnoaa.gov This dual nature—inertness under some conditions and reactivity under others—is a key area of research for its application in controlled chemical synthesis.

Historically, dichloropentafluoropropane isomers have been utilized as cleaning agents, particularly as replacements for the ozone-depleting chlorofluorocarbon CFC-113. wikipedia.orghaz-map.com The colorless and odorless liquid has been employed for degreasing mechanical parts and for precision cleaning of hardware in the aerospace and electronics industries. wikipedia.orgscispace.com For instance, the related isomer HCFC-225cb was selected as an interim replacement solvent for cleaning large-scale propulsion oxygen systems at NASA. wikipedia.org

A specific application involves an azeotropic composition for cleaning solid surfaces. scispace.com Research has shown that a mixture of this compound (HCFC-225ca) and methyl tert-butyl ether forms a negative azeotrope that is effective for removing flux from printed circuits. scispace.com

Azeotropic Cleaning Composition

This table outlines the composition of a specialized cleaning azeotrope containing HCFC-225ca.

| Component | Chemical Name | Percentage by Weight |

|---|---|---|

| HCFC-225ca | This compound | 55% to 80% |

Research on its Potential in Refrigeration and Blowing Agent Technologies

The chemical principles governing the use of a compound in refrigeration or as a foam blowing agent are rooted in its thermodynamic and physical properties. Hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) have been investigated for these roles due to their suitable boiling points and vapor pressures. google.comornl.gov

This compound possesses physical properties that align with the requirements for these applications. synquestlabs.com Its potential is evaluated based on these characteristics, although its status as a Class II ozone-depleting substance has curtailed its widespread adoption in favor of newer, non-ozone-depleting alternatives like hydrofluoroolefins (HFOs). wikipedia.orgsynquestlabs.com

Physical Properties of this compound

This table details key physical properties of HCFC-225ca relevant to its potential applications.

| Property | Value | Source |

|---|---|---|

| Boiling Point | 51.1 °C | synquestlabs.com |

| Melting Point | -94 °C | synquestlabs.com |

| Vapor Pressure | 240 mmHg | haz-map.com |

Process Chemistry and Optimization in Industrial Fluorocarbon Manufacturing

The industrial production of high-purity this compound (HCFC-225ca) has been a subject of process optimization to improve yield and efficiency. google.com One patented process focuses on the isomerization of another dichloropentafluoropropane isomer, 2,2-dichloro-1,1,1,3,3-pentafluoropropane (B159064) (HCFC-225aa), into HCFC-225ca. google.com

This manufacturing process involves a gas-phase reaction where the raw material containing HCFC-225aa is passed over a metal oxide catalyst at a temperature of 290°C or lower. google.com This method represents an optimization over previous techniques, such as the isomerization of 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), which reportedly resulted in a much lower yield of approximately 10%. google.com This optimized isomerization is crucial for efficiently producing HCFC-225ca for its subsequent use in synthesizing other valuable fluorochemicals. google.com

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly moving away from traditional, energy-intensive synthetic processes towards greener and more sustainable alternatives. This shift is particularly relevant for the production of fluorocarbons, which has historically involved hazardous reagents and significant energy consumption.

Key Research Thrusts:

Flow Chemistry and Microreactors: Continuous-flow reactors are gaining prominence over traditional batch systems. They offer superior control over reaction parameters, enhanced safety, and improved energy efficiency. Modular flow platforms enable the on-demand generation of toxic or unstable reagents, such as sulfuryl fluoride (B91410) (SO2F2), minimizing risks and waste. acs.org This approach is promising for fluorination reactions that have been limited by the challenges of handling hazardous gases. acs.org

Electrochemical Synthesis: Electrochemistry presents a powerful tool for driving chemical transformations using electricity as a clean reagent. acs.org Recent advances in the design of flow electrochemical cells, which feature high electrode surface-to-volume ratios, are overcoming limitations related to mass transport and enabling more efficient reactions. acs.org This technology could be adapted for fluorination and dehydrohalogenation steps in the synthesis of compounds like HCFC-225ca.

Photoenzymatic and Biocatalytic Processes: Researchers are exploring the use of enzymes, particularly photoenzymes that are activated by light, to perform highly selective fluorination reactions under mild conditions. cosmosmagazine.com This approach mimics nature's efficiency and can reduce the reliance on toxic heavy metals and harsh reagents, offering a more environmentally responsible pathway to creating fluorinated molecules. cosmosmagazine.com

Waste Valorization: A groundbreaking area of research focuses on the chemical conversion of waste fluorocarbons. Technologies are being developed to break down fluorinated compounds, such as the greenhouse gas HFC-23, into their original, reusable components like anhydrous hydrogen fluoride (HF), creating a circular economy model with no waste stream. rccostello.com This concept could be extended to byproducts from the synthesis of HCFC-225ca and other related compounds.

Exploration of Novel Catalytic Systems for Production and Transformation

Catalysis is at the heart of efficient chemical manufacturing. The future of fluorinated propane (B168953) production hinges on the discovery of novel catalysts that are more selective, active, and stable than current systems. Research is focused on reducing energy consumption, minimizing byproducts, and utilizing earth-abundant, non-toxic materials.

Emerging Catalytic Strategies:

Non-Precious Metal Catalysts: There is a significant push to replace expensive and toxic catalysts, such as those based on chromium or platinum, with more sustainable alternatives. wisc.eduazom.com Recent breakthroughs in propane dehydrogenation—a related field—have shown the potential of catalysts like hexagonal boron nitride and zirconium supported on silicon nitride. wisc.eduazom.com These materials are nontoxic, can operate at lower temperatures, and exhibit high selectivity, representing a new frontier for related fluorocarbon transformations. wisc.eduazom.com

Advanced Catalyst Design: To enhance stability and performance, researchers are designing sophisticated catalyst architectures. For platinum-based systems, strategies include creating bimetallic nanoparticles (e.g., Pt-Sn, Pt-Zn) and encapsulating platinum species within zeolite frameworks. researchgate.net These designs can modulate the electronic properties of the active metal and restrict particle movement, depressing coke formation and catalyst deactivation. researchgate.net

Selective Fluorination and Functionalization: Modern catalytic methods are enabling unprecedented control over where fluorine atoms are placed in a molecule. Silver-catalyzed decarboxylative fluorination and nickel-catalyzed hydrofluorination are examples of recently developed protocols that achieve high chemoselectivity and functional group tolerance. mdpi.com Such precise control is crucial for synthesizing complex fluorinated molecules for pharmaceuticals and advanced materials. researchgate.netsciencedaily.com

Table 1: Comparison of Traditional and Emerging Catalytic Systems in Alkane Functionalization

| Feature | Traditional Catalysts (e.g., Cr-based, Pt-based) | Novel Catalysts (e.g., Boron Nitride, Supported Zr) |

|---|---|---|

| Composition | Often contain precious or toxic metals (Pt, Cr) | Based on earth-abundant, non-toxic elements (B, N, Zr, Si) wisc.eduazom.com |

| Operating Temperature | High, energy-intensive | Lower, resulting in energy savings wisc.eduazom.com |

| Byproducts | Higher formation of undesirable byproducts like CO2 | Higher selectivity; can produce other useful chemicals (e.g., ethene) as byproducts wisc.edu |

| Regeneration | Often require intermediate regeneration steps | Can exhibit high stability for continuous use without regeneration wisc.edu |

Advanced Computational Modeling and Machine Learning in Fluorocarbon Discovery

The integration of advanced computational tools is revolutionizing the pace of chemical research and development. By simulating complex systems and predicting molecular properties, these technologies can significantly shorten the discovery-to-production timeline.

Computational Fluid Dynamics (CFD): CFD is a powerful tool for designing and optimizing chemical reactors. slideshare.nettudelft.nl By simulating fluid flow, heat transfer, and reaction kinetics, engineers can enhance reactor performance, improve safety, and facilitate scale-up from the lab to industrial production. zoneflowtech.comresearchgate.net This is critical for implementing novel catalytic systems and ensuring efficient production of fluorinated propanes.

Machine Learning (ML) for Property Prediction: Machine learning algorithms are being trained on vast chemical datasets to predict the properties of new molecules with remarkable accuracy. inl.gov In the context of fluorocarbons, ML models can predict key parameters like carbon-fluorine bond dissociation energies, which is vital for designing efficient defluorination and destruction technologies for persistent compounds. researchgate.netchemrxiv.org This predictive power allows researchers to screen vast virtual libraries of compounds and prioritize the synthesis of the most promising candidates. chemrxiv.org

AI-Driven Discovery: Unsupervised machine learning can analyze complex datasets to automatically classify and identify chemical trends that might be missed by human researchers. chemrxiv.org This approach can accelerate the discovery of new structure-property relationships, guiding the design of next-generation fluorocarbons with specific, desirable characteristics for applications ranging from refrigerants to pharmaceuticals.

Interdisciplinary Research with Atmospheric Science and Materials Engineering

The study of fluorinated propanes like HCFC-225ca inherently bridges multiple scientific disciplines. Future progress will depend on strengthening the collaboration between chemists, atmospheric scientists, and materials engineers.

Atmospheric Science: The environmental fate of fluorocarbons remains a critical area of study. Research continues to monitor the atmospheric abundances and trends of compounds like HCFC-225ca to ensure compliance with international agreements like the Montreal Protocol. mdpi.com Understanding the atmospheric lifetimes, ozone depletion potentials (ODP), and global warming potentials (GWP) of new and existing compounds is essential for guiding the development of environmentally acceptable alternatives. mdpi.comtandfonline.com

Materials Engineering: There is a strong interplay between fluorine chemistry and materials science.

Separations: Advanced materials like metal-organic frameworks (MOFs) are being designed with precisely tuned pores for the molecular sieving of fluorinated propane/propylene mixtures. nih.gov This is crucial for the purification of high-purity gases needed in the semiconductor industry. nih.gov